molecular formula C14H12N2 B11892840 2-Methyl-1-(pyridin-2-yl)indolizine

2-Methyl-1-(pyridin-2-yl)indolizine

Cat. No.: B11892840
M. Wt: 208.26 g/mol
InChI Key: RWLDPUYWPSJYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(pyridin-2-yl)indolizine is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-2-yl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another method includes the use of radical cyclization and cross-coupling reactions involving 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of indolizines often involves transition metal-catalyzed reactions and oxidative coupling strategies. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyridin-2-yl)indolizine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as selenium dioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and alkylation reactions are typical, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide in ethanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indolizine ring .

Scientific Research Applications

2-Methyl-1-(pyridin-2-yl)indolizine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-2-yl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to participate in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways . Detailed studies on its exact mechanism are ongoing, but its structural features suggest it could modulate biological processes through binding to specific receptors or enzymes.

Comparison with Similar Compounds

    Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.

    Pyridine: A simpler nitrogen-containing ring that serves as a building block for more complex heterocycles.

    Indolizidine Alkaloids: A broader class of compounds that includes various biologically active molecules.

Uniqueness: 2-Methyl-1-(pyridin-2-yl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-1-(pyridin-2-yl)indolizine is a compound belonging to the indolizine family, which has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The structural uniqueness of this compound stems from its heterocyclic framework, which allows for interaction with various biological targets. The nitrogen-containing structure facilitates biochemical interactions that can influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for indolizine derivatives, including this compound. For instance, derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
6dHepG-27.97
6dHCT-1169.49
6dMCF-713.87
6mHepG-211.97
6mHCT-11628.37
6mMCF-719.87

These compounds exhibit significant antiproliferative activity, with some derivatives demonstrating IC50 values as low as 6.02 μM against HepG-2 cells . The mechanism of action appears to involve the inhibition of key proteins such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK) pathways, which are crucial in cancer progression .

Anti-inflammatory and Antioxidant Properties

Indolizines are also noted for their anti-inflammatory activities. For example, some derivatives have been reported to exhibit antioxidant properties through various in vitro assays, including DPPH scavenging and ferric ion reducing power tests . These properties suggest potential applications in treating conditions associated with oxidative stress.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets involved in critical signaling pathways:

  • EGFR Inhibition : Compounds derived from indolizines have shown significant inhibitory activity against EGFR, a key player in tumor growth and proliferation.
  • CDK Inhibition : Indolizines can inhibit CDK activity, which is essential for cell cycle regulation.
  • P-glycoprotein Modulation : Some studies indicate that certain indolizine derivatives can down-regulate P-glycoprotein, enhancing the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells .

Case Studies

Several case studies highlight the effectiveness of indolizine derivatives:

  • Study on Hepatocellular Carcinoma : A series of indolizine derivatives were evaluated for their anticancer effects against HepG-2 cells, revealing significant cytotoxicity and potential as chemotherapeutic agents .
  • Antioxidant Evaluation : Research demonstrating the antioxidant capabilities of chalcogen-indolizines indicated their potential utility in mitigating oxidative stress-related diseases .

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-1-pyridin-2-ylindolizine

InChI

InChI=1S/C14H12N2/c1-11-10-16-9-5-3-7-13(16)14(11)12-6-2-4-8-15-12/h2-10H,1H3

InChI Key

RWLDPUYWPSJYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=CC2=C1C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.